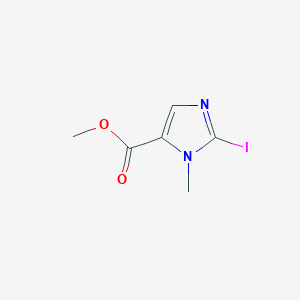
methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazole compounds is a topic of ongoing research. While specific synthesis methods for “methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate” were not found, there are general methods for synthesizing imidazole compounds . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “2-Iodo-1-methyl-1H-imidazole” consists of a five-membered ring containing two nitrogen atoms, with one methyl group and one iodine atom attached . The SMILES string representation of the molecule is Cn1ccnc1I .Chemical Reactions Analysis
While specific chemical reactions involving “methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate” were not found, imidazole compounds in general are known to participate in a variety of chemical reactions . For instance, they can undergo [3 + 2] cycloaddition reactions with benzimidates and 2H-azirines to produce multisubstituted imidazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Iodo-1-methyl-1H-imidazole” include a molecular weight of 208.00 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Antibacterial Applications
Imidazole derivatives, including methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate, have been reported to exhibit significant antibacterial properties. These compounds can be synthesized and tested against various bacterial strains to determine their efficacy in inhibiting bacterial growth. The potential for these compounds to serve as a basis for new antibacterial drugs is particularly relevant in the face of increasing antibiotic resistance .
Antimycobacterial Activity
The fight against tuberculosis, caused by Mycobacterium tuberculosis, is a major public health challenge. Imidazole derivatives have shown promise in antimycobacterial activity. Researchers have synthesized compounds like 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole and evaluated them for their anti-tubercular activity, with promising results .
Anti-inflammatory Properties
Inflammation is a biological response to harmful stimuli and is a component of many diseases. Imidazole derivatives are known to possess anti-inflammatory properties, making them potential candidates for the development of anti-inflammatory medications. This application is crucial for conditions such as arthritis, where inflammation plays a central role .
Antitumor Applications
Cancer research is an area where imidazole derivatives have shown potential due to their antitumor properties. These compounds can be used to develop new chemotherapeutic agents that target specific pathways involved in tumor growth and proliferation. The versatility of imidazole derivatives allows for the design of molecules that can be tailored to various types of cancer .
Antidiabetic Effects
Diabetes is a global health issue, and there is a continuous search for new therapeutic agents. Imidazole derivatives have been explored for their antidiabetic effects, offering a new avenue for diabetes management. These compounds can influence metabolic pathways related to glucose regulation and insulin sensitivity .
Antiviral and Antioxidant Activities
Viruses pose a significant threat to human health, and antioxidants play a crucial role in protecting the body from oxidative stress. Imidazole derivatives have been studied for their antiviral and antioxidant activities, which could lead to the development of treatments for viral infections and conditions associated with oxidative damage .
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target and the context of the interaction.
Biochemical Pathways
Given the broad range of activities reported for imidazole derivatives , it is likely that this compound could affect multiple pathways, leading to diverse downstream effects.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence the absorption and distribution of its derivatives
Result of Action
Given the broad range of activities reported for imidazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
methyl 2-iodo-3-methylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-9-4(5(10)11-2)3-8-6(9)7/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPTXHKJTWQMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1I)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-iodo-1-methyl-1H-imidazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2886608.png)
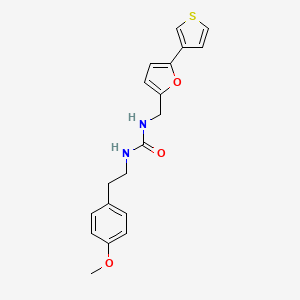
![Ethyl 7-oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2886612.png)
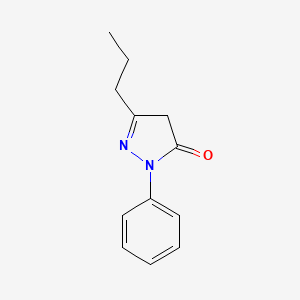
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazolidin-2-one](/img/structure/B2886614.png)
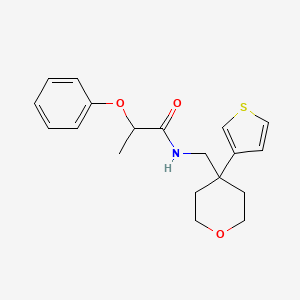
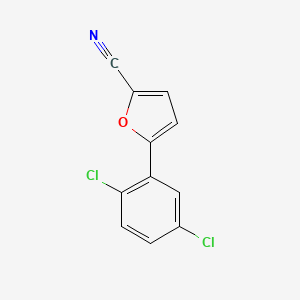
![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2886619.png)
![N-benzyl-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2886622.png)
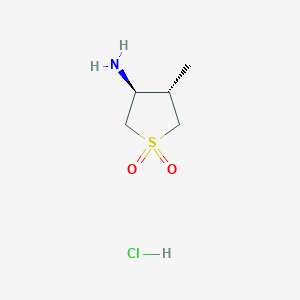
![7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2886624.png)
![2-(2-(Diethylamino)ethyl)-7-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886625.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2886626.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886628.png)